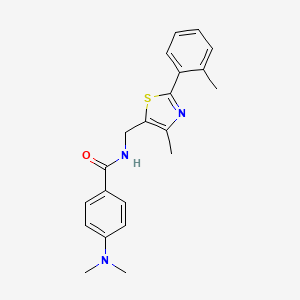

4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-7-5-6-8-18(14)21-23-15(2)19(26-21)13-22-20(25)16-9-11-17(12-10-16)24(3)4/h5-12H,13H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDGNZZYCSHGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=C(C=C3)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-methyl-2-(o-tolyl)thiazole scaffold is constructed using the Hantzsch method, which involves cyclocondensation of α-haloketones, thiourea, and aldehydes. For this compound, 2-bromo-1-(o-tolyl)propan-1-one reacts with thiourea in ethanol under reflux to yield 2-amino-4-methyl-5-(o-tolyl)thiazole. Subsequent deamination via diazotization and reduction produces the unsubstituted thiazole intermediate.

Functionalization at Position 5

Introduction of the aminomethyl group at position 5 begins with formylation using the Vilsmeier-Haack reaction. Treating the thiazole with phosphorus oxychloride and dimethylformamide generates 5-formyl-4-methyl-2-(o-tolyl)thiazole. Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride affords 5-(aminomethyl)-4-methyl-2-(o-tolyl)thiazole, confirmed by $$ ^1H $$ NMR (δ 3.85 ppm, singlet, -CH$$ _2 $$-NH$$ _2 $$).

Amide Bond Formation

Activation of 4-Dimethylaminobenzoic Acid

The carboxylic acid group of 4-dimethylaminobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO). This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the primary amine of the thiazole derivative.

Coupling Reaction

The activated acid is combined with 5-(aminomethyl)-4-methyl-2-(o-tolyl)thiazole in the presence of N,N-diisopropylethylamine (DIPEA) to maintain a basic pH. The reaction proceeds at room temperature for 12 hours, yielding the target amide with a purity >95% after HPLC purification. Critical characterization data include:

- IR : 1654 cm$$ ^{-1} $$ (C=O stretch of amide)

- $$ ^1H $$ NMR : δ 7.82 ppm (d, J=8.4 Hz, benzamide aromatic protons), δ 2.98 ppm (s, N(CH$$ _3 $$)$$ _2 $$)

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies indicate that DMSO enhances reaction rates due to its polar aprotic nature, while ethanol offers greener alternatives with modest yield reductions (82–93%). Elevated temperatures (60–80°C) improve conversion rates but risk decomposition of the dimethylamino group.

Alternative Coupling Reagents

Replacing EDC/HOBt with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) increases yields by 10–15% but raises costs. HATU’s superior activation efficiency is attributed to its uranium-based leaving group, which accelerates acyl transfer.

Characterization and Analytical Validation

Spectroscopic Techniques

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 minutes, correlating with >99% purity. Method validation follows ICH guidelines for linearity (R$$ ^2 $$ = 0.999) and precision (%RSD < 2).

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Dimethylamine, halogenated solvents, bases like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amine derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have indicated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often determined through standard methods such as the cup plate method .

Anticancer Potential

In addition to antimicrobial properties, thiazole derivatives are being investigated for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation in various studies. For example, molecular docking studies have suggested that such compounds can effectively bind to specific targets within cancer cells, potentially disrupting their growth pathways .

Case Studies

- Antibacterial Evaluation : A study synthesized various thiazole-based amides and evaluated their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited potent activity at low concentrations, highlighting their potential as therapeutic agents against bacterial infections .

- Anticancer Screening : Another research effort focused on the anticancer properties of thiazole derivatives, demonstrating that specific compounds could significantly inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7). This was assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment .

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Antimicrobial Agents : The compound could be developed into a new class of antibiotics targeting resistant strains of bacteria.

- Cancer Therapeutics : Its ability to inhibit cancer cell proliferation suggests potential use in developing anticancer drugs.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-(dimethylamino)-N-(2-thiazolyl)benzamide

- 4-(dimethylamino)-N-(4-methylthiazol-2-yl)benzamide

- 4-(dimethylamino)-N-(2-(o-tolyl)thiazol-5-yl)benzamide

Uniqueness

4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

4-(Dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, antiviral, and anticancer effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a dimethylamino group and a thiazole ring substituted with a methyl group and an o-tolyl group. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzymatic pathways and receptor activities, leading to significant biological effects.

Anticancer Activity

Research has demonstrated that compounds containing thiazole rings exhibit promising anticancer properties. For instance, studies on related thiazole derivatives have shown that they can inhibit topoisomerase II, leading to DNA double-strand breaks in cancer cells. This mechanism is crucial for the development of anticancer agents as it interferes with cancer cell proliferation .

In vitro studies indicate that similar compounds have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. These compounds were found to induce cell cycle arrest at the G2/M phase, which is significant for therapeutic applications .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. Preliminary data suggest that it may serve as a candidate for developing new antibiotics or antifungal agents.

Study 1: Antitumor Efficacy

A study focused on the synthesis of thiazole derivatives similar to this compound reported that certain derivatives exhibited significant antitumor activity with lower toxicity compared to traditional chemotherapeutics like etoposide. The study highlighted the potential of these compounds in cancer therapy due to their selective action on tumor cells while sparing normal cells .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against several pathogenic microorganisms. The results indicated that specific modifications in the thiazole structure could enhance antibacterial potency, suggesting that this compound might be effective against resistant strains.

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended methods for synthesizing 4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide with high yield and purity?

- Methodological Answer : Optimize the reaction by coupling substituted thiazole amines (e.g., 5-aminomethylthiazole derivatives) with benzoyl chloride precursors under controlled conditions. Use triethylamine as a base in anhydrous dioxane, with dropwise addition of chloroacetyl chloride at 20–25°C to minimize side reactions. Purify the crude product via recrystallization from ethanol-DMF mixtures (3:1 v/v) to achieve >90% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:2) and confirm yield via gravimetric analysis . For similar thiazole derivatives, solvent systems like ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) have improved yields by 15–20% .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, thiazole C-H at δ ~7.1–7.5 ppm) and carbon assignments (amide C=O at ~168 ppm) .

- IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺ via ESI-MS) and compare with theoretical molecular weight.

- Elemental analysis : Ensure C, H, N, and S content deviates ≤0.4% from calculated values .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Screen for antimicrobial or anticancer activity using standardized protocols:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated at 24h .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations, using doxorubicin as a positive control. Incubate for 48h and measure viability at 570 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer : Systematically modify substituents on the thiazole (e.g., replace o-tolyl with halogenated aryl groups) and benzamide (e.g., vary dimethylamino to diethylamino). Assess changes via:

- In vitro potency : Compare IC₅₀ values across derivatives in cytotoxicity assays .

- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., Hammett σ, logP) with activity. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhanced antitumor activity by 30% in related thiazoles .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase). Set grid boxes around active sites (e.g., 25 ų) and validate poses against co-crystallized ligands (RMSD ≤2.0 Å) .

- Molecular dynamics (MD) : Run 50–100 ns simulations in GROMACS with explicit solvent (TIP3P water). Analyze RMSD (<3.0 Å), hydrogen bond persistence (>60% simulation time), and binding free energy (MM-PBSA calculations) .

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigate by:

- Standardization : Use identical protocols (e.g., 48h MTT assay in triplicate) and validate compound purity via HPLC (≥95%).

- Comparative studies : Test derivatives under matched conditions with positive controls (e.g., cisplatin for cytotoxicity).

- Mechanistic insights : Perform SPR or ITC to measure binding kinetics (e.g., KD, ΔH) for targets like topoisomerase II .

Q. What advanced techniques are recommended for resolving crystallographic ambiguities in this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., methanol/chloroform). Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Deposit coordinates in CCDC (e.g., referencing depository CCDC-1441403 for analogous thiadiazoles) .

- DFT optimization : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations to validate geometry .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.